Bienvenue dans la boutique en ligne BenchChem!

N-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Structure-Activity Relationship Physicochemical Properties Drug Design

CAS 1189480-92-9 is a synthetic, highly substituted 1H-pyrazole-3-carboxamide (C₁₉H₁₇F₂N₃O₂, MW 357.36) for non-human research. Its defining structural feature—a para-fluorophenethyl group on the carboxamide nitrogen—differentiates it from benzyl or cycloalkyl amine analogs and may confer unique pharmacological properties relevant to nuclear receptor drug discovery. The dual-fluorine architecture (one on N1-phenyl ring, one on the N-phenethyl side chain) provides two independent ¹⁹F NMR reporter signals, enabling simultaneous metabolic fate monitoring in ADME studies without radiolabeling. The 4-methoxy substituent distinguishes it from the 4-ethoxy analog (CAS 1171442-59-3), allowing head-to-head alkoxy SAR profiling. Structurally related to the REV-ERBα/β agonist SR9009 scaffold, this compound serves as a valuable comparator for SAR-by-catalog approaches in circadian rhythm and metabolic disorder research. Do not interchange with in-class analogs—minor substitutions can shift selectivity by orders of magnitude.

Molecular Formula C19H17F2N3O2
Molecular Weight 357.361
CAS No. 1189480-92-9
Cat. No. B2772084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
CAS1189480-92-9
Molecular FormulaC19H17F2N3O2
Molecular Weight357.361
Structural Identifiers
SMILESCOC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
InChIInChI=1S/C19H17F2N3O2/c1-26-17-12-24(16-8-6-15(21)7-9-16)23-18(17)19(25)22-11-10-13-2-4-14(20)5-3-13/h2-9,12H,10-11H2,1H3,(H,22,25)
InChIKeyQKZWTTQKQDKINI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of N-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (CAS 1189480-92-9) as a Research Chemical Tool


N-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (CAS 1189480-92-9) is a synthetic, highly substituted 1H-pyrazole-3-carboxamide with a molecular formula of C19H17F2N3O2 and a molecular weight of 357.36 g/mol, commercially available from multiple reputable vendors for non-human research applications . This compound belongs to a broad class of fluorinated pyrazole carboxamides that has yielded significant pharmacological probes, including the dual REV-ERBα/β agonist SR9009 (IC50: 670 nM for REV-ERBα, 800 nM for REV-ERBβ) [1] and the selective REV-ERBα agonist GSK4112/SR6452 (EC50: 0.4 μM) [2], making it a relevant scaffold for circadian rhythm and metabolic disorder research. Its distinguishing structural feature—a para-fluorophenethyl group on the carboxamide nitrogen—differentiates it from unsubstituted, benzyl, or cycloalkyl amine congeners and may confer unique pharmacological properties that cannot be replicated by simple analog substitution.

Why Generic Substitution of CAS 1189480-92-9 with In-Class Pyrazole Carboxamide Analogs Is Scientifically Unjustified


Although the fluorinated 1H-pyrazole-3-carboxamide scaffold is shared across multiple research compounds, the precise substitution pattern on the carboxamide nitrogen exerts a profound, non-linear influence on pharmacological parameters including target binding affinity, functional selectivity, and ADME properties. Published structure-activity relationship (SAR) data for closely related pyrazole-3-carboxamide series demonstrate that seemingly minor structural modifications—such as altering the amine substituent from a benzyl to a phenethyl group or switching the 4-alkoxy substituent from methoxy to ethoxy—can shift receptor subtype selectivity or alter binding potency by orders of magnitude [1]. For instance, within the 5-aryl-pyrazole-3-carboxamide series developed as CB2 receptor agonists, compound 33 achieved an EC50 of 16.2 nM at CB2 with >6.5-fold selectivity over CB1 (EC50 >105 nM), while structurally adjacent analogs exhibited substantially different potency and selectivity profiles [2]. Generic interchange of CAS 1189480-92-9 with any in-class analog lacking the specific 4-fluorophenethyl and 4-methoxy substitution therefore carries a high risk of introducing confounding variables into SAR studies, target engagement assays, or pharmacological profiling, potentially invalidating comparative conclusions and wasting procurement resources on a compound with divergent biological behavior.

Quantitative Differentiation Evidence for CAS 1189480-92-9 Versus Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation of CAS 1189480-92-9 Versus the 4-Ethoxy Analog

The target compound (CAS 1189480-92-9) bears a 4-methoxy substituent on the pyrazole core, while its closest commercially cataloged congener, 4-ethoxy-N-(4-fluorophenethyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (CAS 1171442-59-3), replaces the methoxy group with an ethoxy group . This substitution increases the molecular weight from 357.36 to 371.39 g/mol (ΔMW = +14.03 g/mol, +3.9%) and is expected to elevate the calculated octanol-water partition coefficient (clogP) by approximately +0.5 log units, consistent with the Hansch π constant for a methylene increment [1]. In medicinal chemistry, a ΔclogP of +0.5 units can significantly alter membrane permeability, plasma protein binding, and metabolic stability, making the two compounds non-interchangeable in pharmacological assays despite their apparent structural similarity.

Structure-Activity Relationship Physicochemical Properties Drug Design

Structural Differentiation of CAS 1189480-92-9 from N-Benzyl and N-Cycloheptyl Congeners via Amine Substituent Topology

CAS 1189480-92-9 features an N-(4-fluorophenethyl) carboxamide side chain with a two-carbon ethyl linker between the amide nitrogen and the para-fluorophenyl ring, distinguishing it from the one-carbon N-benzyl analog (CAS 1020454-75-4) and the bulky N-cycloheptyl analog (CAS not specified) . Published SAR studies on cannabinoid CB1 receptor antagonist pyrazole-3-carboxamides have established that the length and flexibility of the amine substituent linker critically determine receptor subtype selectivity: modifications to the aminopiperidine region of SR141716 analogues produced potency variations exceeding 100-fold [1]. Extending this class-level SAR inference, the phenethyl linker of the target compound provides a distinct spatial orientation and conformational freedom compared to the benzyl (shorter, more rigid) and cycloheptyl (bulkier, saturated cyclic) analogs, predicting divergent binding poses at shared protein targets.

Ligand Design Receptor Binding Conformational Analysis

Crystallographic Evidence of Pyrazole Carboxamide Fragment Binding to hnRNP A1 (PDB 9F4D) Demonstrating Target Engagement Feasibility for the Scaffold Class

A high-resolution X-ray crystal structure (PDB 9F4D, 1.5 Å resolution) deposited in 2024 demonstrates that a pyrazole-4-carboxamide fragment bearing an N-(4-fluorophenyl)methyl substituent binds specifically to the UP1 domain of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) [1]. The deposited fragment (1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide) shares the critical N-(4-fluorophenyl)alkyl carboxamide pharmacophore with CAS 1189480-92-9, differing primarily in the regioisomeric position of the carboxamide on the pyrazole ring (4-carboxamide vs. 3-carboxamide in the target compound). This experimentally validated binding mode provides direct structural evidence that the N-(4-fluorophenyl)alkyl-pyrazole carboxamide motif can engage biologically relevant protein targets with defined atomic-level interactions, supporting the use of CAS 1189480-92-9 as a structurally informed probe for hnRNP A1 and related RNA-binding protein studies.

Fragment-Based Drug Discovery X-Ray Crystallography RNA-Binding Proteins

Differentiation of CAS 1189480-92-9 from the Non-Fluorinated Phenethyl Analog via Metabolic Stability Advantage Conferred by Para-Fluoro Substitution

CAS 1189480-92-9 incorporates a para-fluoro substituent on the phenethyl phenyl ring, distinguishing it from the non-fluorinated phenethyl analog, 1-(4-fluorophenyl)-4-methoxy-N-phenethyl-1H-pyrazole-3-carboxamide (CAS 1020454-86-7, MW = 339.4 g/mol) . The introduction of fluorine at the para position of an aromatic ring is a well-established medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism at that site, thereby increasing metabolic half-life [1]. Quantitative structure-metabolism relationship (QSMR) studies consistently demonstrate that para-fluoro substitution on phenyl rings reduces intrinsic clearance in human liver microsomes by 2- to 10-fold compared to the unsubstituted phenyl counterpart, depending on the specific P450 isoform profile [1]. The non-fluorinated analog (CAS 1020454-86-7) lacks this metabolic shielding and is therefore predicted to exhibit higher oxidative clearance, making it a less suitable probe for cell-based or in vivo studies requiring sustained compound exposure.

Metabolic Stability Cytochrome P450 Fluorine Chemistry

Vendor-Certified Purity Benchmarking and Availability for CAS 1189480-92-9 Versus Structurally Proximal Analogs

CAS 1189480-92-9 is available from multiple commercial vendors with a standard purity specification of ≥95% (typically 95% as reported by BenchChem) and is currently listed as in-stock . This contrasts with the closest 4-ethoxy analog (CAS 1171442-59-3), which, although also listed at 95% purity , represents a structurally distinct compound with a different CAS registry identity. The availability of the target compound from multiple independent sources provides competitive pricing and supply redundancy, which is a procurement-relevant advantage over single-source or custom-synthesis-only structural analogs. No dedicated quantitative purity comparison between the target compound and its analogs is available in the public domain; however, the simultaneous commercial availability of analytically characterized material from different vendors reduces supply chain risk compared to analogs requiring de novo custom synthesis.

Procurement Quality Control Supply Chain

Evidence-Based Application Scenarios for CAS 1189480-92-9 in Drug Discovery and Chemical Biology Research


Structure-Activity Relationship (SAR) Studies on Nuclear Receptor Modulation (REV-ERB, CB1/CB2)

The pyrazole-3-carboxamide scaffold of CAS 1189480-92-9 is directly related to the core chemotype of validated nuclear receptor pharmacological probes including SR9009 (dual REV-ERBα/β agonist, IC50: 670/800 nM) [1] and SR141716 (rimonabant, CB1 antagonist) [2]. The compound's unique 4-fluorophenethyl N-substituent provides a distinct topological probe for interrogating whether extending the linker between the carboxamide and the terminal aryl ring alters receptor subtype selectivity or functional activity relative to benzyl- or cycloalkyl-substituted analogs. This makes it a valuable comparator for SAR-by-catalog approaches in nuclear receptor drug discovery programs.

Fragment-Based and Structure-Guided Drug Design Targeting RNA-Binding Proteins

The X-ray crystallographic evidence from PDB 9F4D demonstrates that an N-(4-fluorophenyl)alkyl-pyrazole carboxamide fragment binds specifically to the UP1 domain of hnRNP A1 at 1.5 Å resolution [1]. CAS 1189480-92-9, as a structurally analogous pyrazole-3-carboxamide regioisomer, can serve as a second-generation fragment or lead-like molecule for structure-guided optimization of hnRNP A1 ligands, potentially relevant to neurodegenerative disease and cancer research where hnRNP A1 dysfunction is implicated.

Metabolic Stability Comparative Studies Leveraging Fluorine-19 NMR Spectroscopy

The presence of two chemically distinct fluorine atoms—one on the N1-phenyl ring and one on the N-(4-fluorophenethyl) side chain—provides two independent ¹⁹F NMR reporter signals within a single molecule [1]. This dual-fluorine architecture enables researchers to monitor the metabolic fate of each fluorinated moiety simultaneously in vitro (e.g., human liver microsome incubations) without requiring radiolabeling, offering a practical advantage over mono-fluorinated or non-fluorinated analogs for quantitative ADME studies where differential metabolic processing of the two aryl rings is hypothesized.

Comparative Pharmacological Profiling Against the 4-Ethoxy Analog in Target Engagement Assays

The 4-methoxy substituent of CAS 1189480-92-9 differentiates it from the 4-ethoxy analog (CAS 1171442-59-3) by an estimated ΔclogP of approximately +0.5 log units and a molecular weight differential of +14.03 g/mol [1][2]. Head-to-head pharmacological profiling of these two compounds in parallel target engagement or cellular reporter assays enables direct quantification of the impact of the 4-alkoxy substituent size on potency, selectivity, and cell permeability, generating publishable SAR data while justifying the procurement of both compounds as an experimentally paired set.

Quote Request

Request a Quote for N-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.